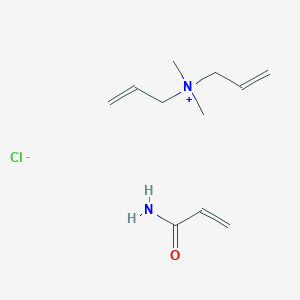

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride

Descripción general

Descripción

Polyquaternium-7 is an organic compound belonging to the polyquaternium class of chemicals. It is widely used in the personal care industry due to its antistatic and film-forming properties. This compound is a copolymer of acrylamide and the quaternary ammonium salt diallyldimethylammonium chloride . Its molecular formula is (C₈H₁₆ClN)ₙ(C₃H₅NO)ₘ .

Métodos De Preparación

Polyquaternium-7 is synthesized through the copolymerization of acrylamide and diallyldimethylammonium chloride. The reaction typically involves free radical polymerization, where the monomers are dissolved in water and initiated by a free radical initiator such as ammonium persulfate . The reaction is carried out under controlled temperature and pH conditions to ensure the desired molecular weight and copolymer composition . Industrial production methods often involve continuous polymerization processes to achieve high efficiency and consistent product quality .

Análisis De Reacciones Químicas

Polyquaternium-7 primarily undergoes reactions typical of quaternary ammonium compounds and acrylamide-based polymers. These reactions include:

Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions, often with anionic species.

Hydrolysis: Under acidic or basic conditions, the amide groups in the polymer can hydrolyze to form carboxylic acids and amines.

Aplicaciones Científicas De Investigación

Personal Care Products

Polyquaternium-7 is predominantly used in the personal care industry due to its antistatic , film-forming , and conditioning properties. Its applications include:

- Hair Care Products : PQ-7 is utilized in shampoos, conditioners, hair sprays, and styling products. It enhances hair texture, manageability, and shine while providing moisture retention through a protective film on hair strands.

- Skin Care Products : In lotions and creams, PQ-7 improves skin feel and hydration by forming a smooth film that reduces irritation from surfactants .

Properties Comparison Table

| Property | Polyquaternium-7 | Polyquaternium-10 | Polyquaternium-11 |

|---|---|---|---|

| Charge Density | High | Higher | Moderate |

| Film-forming Ability | Good | Excellent | Good |

| Conditioning Effect | Strong | Very Strong | Enhanced |

| Primary Use | Hair/Skin | Hair | Skin |

Water Treatment

In water treatment processes, Polyquaternium-7 serves multiple functions:

- Sludge Dewatering : It acts as a flocculant to enhance the removal of suspended solids in wastewater treatment.

- Emulsion Breaking : PQ-7 helps in breaking emulsions in industrial processes, facilitating the separation of oil and water phases .

Biomedical Applications

Research has explored the use of Polyquaternium-7 in various biomedical applications:

- Drug Delivery Systems : Due to its biocompatibility and ability to form hydrogels, PQ-7 is being investigated for controlled drug release mechanisms.

- Wound Healing Hydrogels : Its film-forming properties are advantageous in developing hydrogels that promote healing by maintaining moisture at the wound site.

Catalysis

Polyquaternium-7 has been employed as a mesopore-directing agent in the synthesis of hierarchical titanium silicalite-1. This application is significant for catalysis processes, particularly in the hydroxylation of phenol where it aids in enhancing reaction efficiency .

Case Study 1: Hair Care Formulation

A study on the incorporation of Polyquaternium-7 into a shampoo formulation demonstrated improved wet combability and reduced breakage compared to control formulations without PQ-7. The results highlighted its effectiveness in enhancing user experience through improved manageability.

Case Study 2: Wastewater Treatment

In a pilot study for wastewater treatment, the addition of Polyquaternium-7 significantly reduced turbidity levels by promoting floc formation. The treated water met regulatory standards for discharge, showcasing PQ-7's efficacy as an environmentally friendly flocculant .

Mecanismo De Acción

The mechanism of action of Polyquaternium-7 is primarily based on its cationic nature. The positively charged quaternary ammonium groups interact with negatively charged surfaces, such as hair and skin proteins, neutralizing their charges and helping to smooth and condition them . In water treatment, the cationic polymer interacts with negatively charged particles, aiding in their aggregation and removal .

Comparación Con Compuestos Similares

Polyquaternium-7 is often compared with other polyquaternium compounds, such as Polyquaternium-6 and Polyquaternium-10. While all these compounds share similar conditioning and antistatic properties, Polyquaternium-7 is unique due to its specific copolymer composition of acrylamide and diallyldimethylammonium chloride . This composition provides a balance of hydrophilic and cationic properties, making it highly effective in a variety of applications .

Similar Compounds

Polyquaternium-6: A homopolymer of diallyldimethylammonium chloride, known for its high charge density and strong conditioning properties.

Polyquaternium-10: A derivative of hydroxyethyl cellulose, offering excellent film-forming and conditioning properties.

Polyquaternium-7 stands out due to its versatility and effectiveness in both personal care and industrial applications.

Actividad Biológica

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride, commonly referred to as Polyquaternium-7, is a quaternary ammonium compound widely utilized in the cosmetic and personal care industries. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₂₁ClN₂O

- CAS Number : 26590-05-6

Polyquaternium-7 is characterized by its amphoteric nature, allowing compatibility with both anionic and amphoteric surfactants. Its structure consists of a copolymer formed from diallyldimethylammonium chloride and acrylamide, contributing to its significant film-forming and conditioning properties.

Polyquaternium-7 exhibits its biological activity primarily through:

- Film Forming : The compound forms a protective film on hair and skin surfaces, enhancing moisture retention and providing a smooth texture.

- Ionic Interactions : Its cationic nature allows it to bond with negatively charged surfaces, such as hair fibers and skin cells, which helps in reducing static electricity and improving manageability.

- Stability Across pH Levels : The compound remains stable within a pH range of 3 to 12, making it suitable for various formulations without significant degradation.

Conditioning Properties

Polyquaternium-7 is primarily known for its conditioning effects in hair care products. It has been shown to:

- Improve hair smoothness and reduce frizz.

- Enhance the overall feel of hair after washing.

- Provide detangling properties, making it easier to comb through wet hair.

Skin Compatibility

In dermatological applications, Polyquaternium-7 demonstrates:

- Non-irritating properties when applied to both intact and abraded skin.

- A low likelihood of systemic absorption, minimizing risks of toxicity or adverse reactions.

Case Studies and Research Findings

Several studies have evaluated the safety and efficacy of Polyquaternium-7:

- Toxicological Assessment : A study involving dermal exposure in rats indicated that concentrations up to 50,000 ppm did not result in significant organ weight changes or systemic toxicity over a 30-day period.

- Irritation Studies : Research has shown that Polyquaternium-7 is non-irritating to skin even at higher concentrations, supporting its use in personal care formulations.

- Hair Care Efficacy : Comparative studies with other conditioning agents demonstrated that Polyquaternium-7 provided superior conditioning effects in terms of smoothness and manageability compared to traditional silicones.

Comparative Analysis with Similar Compounds

| Property | Polyquaternium-7 | Other Conditioning Agents |

|---|---|---|

| Film Forming | Excellent | Varies |

| pH Stability Range | 3 - 12 | Limited (often < 7) |

| Skin Irritation Potential | Low | Moderate to High |

| Moisture Retention | High | Moderate |

Propiedades

IUPAC Name |

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N.C3H5NO.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOSBZOUUACCCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26590-05-6 | |

| Record name | Acrylamide-diallyldimethylammonium chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26590-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

25-35% Aqueous solution: Clear liquid with a mild odor; [BASF MSDS] | |

| Record name | Quaternium-41 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26590-05-6, 108464-53-5 | |

| Record name | Quaternium-41 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, polymer with 2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyquaternium-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.